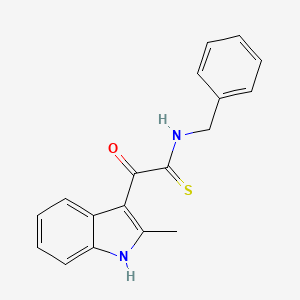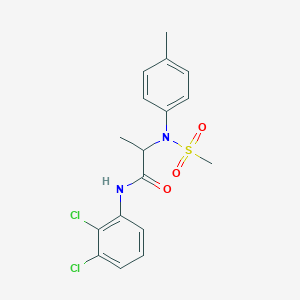![molecular formula C16H11N5O3S B4199265 3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4199265.png)
3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
説明
3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant interest in scientific research due to its potential pharmacological activities. This compound belongs to the triazolo-thiadiazole family and possesses a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of 3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its pharmacological activities by interacting with specific targets in the body. For instance, the anti-inflammatory activity of the compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For example, the compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
実験室実験の利点と制限
One of the advantages of using 3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives of the compound with improved pharmacological activities. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on specific targets in the body.
科学的研究の応用
3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential pharmacological activities. It has been reported to exhibit antimicrobial, anti-inflammatory, anti-cancer, and anti-tubercular activities. The compound has also been investigated for its potential use as an anti-epileptic and anti-anxiety agent.
特性
IUPAC Name |
3-(2-methoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O3S/c1-24-13-5-3-2-4-12(13)14-17-18-16-20(14)19-15(25-16)10-6-8-11(9-7-10)21(22)23/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUHZCPCMRUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4199186.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4199211.png)
![5-{[(4-bromophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B4199217.png)
![ethyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4199233.png)
![N-(2-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4199234.png)
![methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4199236.png)




![1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline](/img/structure/B4199285.png)
![2-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4199293.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B4199298.png)
![1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone](/img/structure/B4199301.png)